Technical Whitepaper: [1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride in Modern Medicinal Chemistry
Technical Whitepaper: [1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride in Modern Medicinal Chemistry
Executive Summary
The evolution of small-molecule drug discovery increasingly relies on the strategic deployment of strained heterocyclic building blocks. Among these, [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride has emerged as a highly versatile intermediate[1][2]. As a Senior Application Scientist, I frequently leverage this specific azetidine derivative to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. This whitepaper details the structural rationale, physicochemical data, and self-validating synthetic protocols required to effectively utilize this building block in drug development.
Structural Rationale & Physicochemical Profile
The integration of the[1-(pyridin-2-yl)azetidin-3-yl]methanol scaffold into a pharmacophore is driven by three core mechanistic advantages:
-
Ring Contraction & Bioisosterism : Replacing standard piperidine or pyrrolidine rings with an azetidine reduces the lipophilic surface area and lowers the overall molecular weight. This directly improves Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE)[3].
-
pKa Modulation : The attachment of the electron-withdrawing 2-pyridyl group to the azetidine nitrogen significantly lowers its basicity compared to an alkyl-substituted azetidine. This prevents excessive protonation at physiological pH, thereby enhancing passive membrane permeability and mitigating hERG liability.
-
Salt Form Causality : The free base form of this compound is a viscous oil that is susceptible to aerial oxidation and difficult to handle[4]. Isolation as the hydrochloride salt ensures a highly crystalline, bench-stable solid with predictable stoichiometry and rapid aqueous dissolution for in vitro assays[5].
Quantitative Chemical Data
Table 1: Chemical and Physical Properties of[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.
| Property | Value | Source |
| CAS Number (HCl Salt) | 1909317-32-3 | [1][2] |
| CAS Number (Free Base) | 1420975-94-5 | [4] |
| Molecular Formula | C9H13ClN2O | [2][6] |
| Molecular Weight | 200.66 g/mol | [6] |
| SMILES | OCC1CN(C1)c1ccccn1.Cl | [2] |
| Topological Polar Surface Area (TPSA) | 36.4 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 2 | [6] |
Applications in Pharmacophore Rigidification
In targeted therapeutics, such as the development of Menin-MLL protein-protein interaction inhibitors, linker flexibility often leads to high entropic penalties upon target binding. Incorporating the[1-(pyridin-2-yl)azetidin-3-yl] moiety restricts the conformational space of the linker. In empirical studies, replacing a flexible piperidine linker with an azetidine analog yielded a significant increase in binding affinity, with specific azetidine derivatives showing up to a 5-fold potency improvement over previous generation inhibitors[3].
Logical relationship of bioisosteric replacement using azetidine linkers in drug design.
Synthetic Methodologies & Self-Validating Protocols
To utilize this building block effectively, one must understand its de novo synthesis and downstream functionalization. The following protocols are designed as self-validating systems, ensuring that each step provides measurable analytical feedback before proceeding[7].
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis of the Free Base
-
Objective : Couple azetidin-3-ylmethanol with 2-fluoropyridine.
-
Causality : The compact, "tied-back" geometry of the azetidine ring minimizes steric hindrance, making its nitrogen an excellent nucleophile. 2-Fluoropyridine is selected because the highly electronegative fluorine atom strongly polarizes the C-F bond, stabilizing the Meisenheimer complex transition state during SNAr[7].
Step-by-Step Methodology:
-
Preparation : In an oven-dried 100 mL round-bottom flask, dissolve azetidin-3-ylmethanol hydrochloride (1.0 eq, 10 mmol) and 2-fluoropyridine (1.2 eq, 12 mmol) in anhydrous dimethyl sulfoxide (DMSO, 20 mL).
-
Base Addition : Add finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq, 30 mmol). Rationale: K₂CO₃ is a mild, insoluble base that acts as a heterogeneous proton sink, preventing the acid-catalyzed ring-opening of the azetidine without triggering unwanted side reactions[7].
-
Reaction : Heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation (In-Process Control) : Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is deemed complete when the 2-fluoropyridine peak is consumed and a dominant peak at m/z 165.1 [M+H]⁺ is observed.
-
Workup : Cool to room temperature, quench with ice water (50 mL), and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to quantitatively remove the DMSO. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Hydrochloride Salt Formation and Isolation
-
Objective : Convert the oily free base into a stable, crystalline hydrochloride salt.
-
Causality : The use of ethereal HCl in a non-polar solvent (DCM) acts as a self-purifying precipitation step, driving the highly polar hydrochloride salt out of solution while leaving unreacted organic impurities in the mother liquor[5].
Step-by-Step Methodology:
-
Dissolution : Dissolve the crude free base in minimal anhydrous dichloromethane (DCM, 10 mL) at 0 °C.
-
Precipitation : Dropwise add 2.0 M HCl in diethyl ether (1.1 eq) under vigorous stirring.
-
Isolation : Stir for 30 minutes at 0 °C, then filter the precipitate through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL).
-
Self-Validation (Final Release) : Dry the solid under high vacuum. Confirm purity via ¹H-NMR (DMSO-d₆). The protonation of the azetidine nitrogen will shift the adjacent ring protons downfield by approximately 0.5 ppm compared to the free base, validating successful salt formation.
Experimental workflow for the synthesis and isolation of the hydrochloride salt.
Downstream Functionalization Strategies
The primary hydroxyl group (-CH₂OH) on the azetidine ring serves as a highly versatile synthetic handle. It can be subjected to Swern or Dess-Martin oxidation to yield the corresponding aldehyde, which is highly reactive toward reductive amination with primary or secondary amines[7]. Alternatively, treatment with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0 °C efficiently converts the hydroxyl into a mesylate, setting the stage for subsequent nucleophilic displacement (e.g., with phenols or amines) to build extended, rigidified pharmacophores[3][7].
References
-
NextSDS . "[1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information". NextSDS. URL:[Link]
-
Journal of Medicinal Chemistry . "Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups". ACS Publications. URL:[Link]
-
National Institutes of Health (NIH) . "Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction". PMC. URL:[Link]
Sources
- 1. 1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride | 1909317-32-3 [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. CAS 928038-44-2: azetidin-3-ylmethanol hydrochloride [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
